molecular formula C5H8O4 B1433883 Ethyl-D5-malonic acid CAS No. 66311-22-6

Ethyl-D5-malonic acid

Cat. No.: B1433883
CAS No.: 66311-22-6
M. Wt: 137.15 g/mol
InChI Key: UKFXDFUAPNAMPJ-ZBJDZAJPSA-N
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Description

Ethyl-D5-malonic acid (EMA-D5, CAS 66311-22-6) is a stable isotope-labeled derivative of ethylmalonic acid (CAS 601-75-2), where five hydrogen atoms in the ethyl group are replaced with deuterium. Its molecular formula is C5D5H3O4, with a molecular weight of 137.15 g/mol . This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify ethylmalonic acid in biological samples, such as blood, cerebrospinal fluid, and urine . Ethylmalonic acid itself is a biomarker for metabolic disorders, including short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy, and is associated with conditions like anorexia nervosa .

The deuterium labeling in EMA-D5 ensures minimal interference with the analyte’s chromatographic behavior while providing a distinct mass shift (+5 Da) for precise detection in MS. This specificity is critical in clinical research, particularly in studies on severe malaria-induced acidosis .

Preparation Methods

Detailed Preparation Procedures

Alkylation of Malonic Ester with Iodoethane-D5

A highly basic environment is used to generate the enolate from a malonic ester (e.g., methyl malonic ester or diethyl malonate). Sodium hydride (NaH) is commonly employed as the base, suspended in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The enolate then undergoes nucleophilic substitution with iodoethane-D5, introducing the deuterated ethyl group.

Key parameters:

Parameter Typical Values
Base Sodium hydride (NaH)
Solvent DMF or THF
Temperature Room temperature to 50°C
Molar ratio (malonate:iodoethane-D5) 1:1 to 1:5
Reaction time Several hours (varies by conditions)

This step is critical for achieving high incorporation of deuterium in the ethyl substituent.

Selective Reduction and Iodination (Optional Intermediate Steps)

In some advanced protocols, the alkylated malonic ester is subjected to selective reduction using agents such as tri-tert-butoxy aluminum lithium or diisobutyl aluminum hydride to convert esters to alcohol intermediates. Subsequent iodination with elemental iodine under triphenylphosphine and imidazole catalysis can prepare iodo intermediates for further functional group transformations.

Step Reagents/Conditions Purpose
Reduction Tri-tert-butoxy aluminum lithium Selective reduction of ester
Iodination Iodine, triphenylphosphine, imidazole, 50–100°C Formation of iodo intermediate

These steps enhance the purity and yield of the final product.

Cyanide Substitution and Hydrolysis

The iodo intermediate can be reacted with trimethylsilyl cyanide in the presence of a catalyst such as hexaoxacyclooctadecane-6-6 to introduce a cyano group, which upon alkaline hydrolysis (using KOH or NaOH aqueous solution, 5–40% concentration) and acidification yields the corresponding carboxylic acid.

Step Reagents/Conditions Purpose
Cyanide substitution Trimethylsilyl cyanide, DMSO, catalyst Introduction of nitrile group
Hydrolysis Aqueous KOH or NaOH (5–40%), acidification Conversion to carboxylic acid

This sequence is part of a multi-step synthesis to obtain high-purity deuterated malonic acid derivatives.

Final Decarboxylation and Crystallization

The hydrolyzed product is heated with carbamide (urea) at 110–170°C to induce decarboxylation and crystallization of ethyl-D5-malonic acid. This step removes one carboxyl group and facilitates isolation of the final labeled acid.

Parameter Typical Values
Temperature 110–170°C
Molar ratio (compound:carbamide) 1:5 to 1:15
Product isolation Crystallization after cooling

This step ensures the removal of unwanted byproducts and improves isotopic purity.

Alternative Preparation Strategies

Classical Malonic Ester Synthesis Adapted for Deuterium Labeling

The classical malonic ester synthesis involves:

  • Deprotonation of diethyl malonate with a base (e.g., sodium ethoxide or sodium hydride).
  • Alkylation with deuterated ethyl halide (iodoethane-D5) via SN2 reaction.
  • Acidic hydrolysis of esters to carboxylic acid.
  • Thermal decarboxylation to yield this compound.

This method is well-established and provides a straightforward route to the target compound, leveraging the inherent acidity of the methylene protons in malonic esters and the nucleophilicity of the enolate intermediate.

Monoesterification and Saponification Routes

Another approach involves preparing mono-substituted malonic acid half oxyesters (SMAHOs) by:

  • Alkylation of malonate derivatives with deuterated alkyl halides under sodium hydride base.
  • Selective saponification of one ester group.
  • Monoesterification with alcohols to yield half esters.

This method allows for fine control over substitution patterns and isotopic incorporation, although it may require additional steps and purification.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes
Enolate formation Sodium hydride, DMF or THF Base deprotonates malonic ester
Alkylation with iodoethane-D5 Iodoethane-D5, room temp to 50°C Introduces deuterated ethyl group
Selective reduction (optional) Tri-tert-butoxy aluminum lithium or DIBAL-H Converts ester to alcohol intermediate
Iodination (optional) Iodine, triphenylphosphine, imidazole, 50–100°C Forms iodo intermediate for further reactions
Cyanide substitution and hydrolysis Trimethylsilyl cyanide, catalyst, aqueous KOH/NaOH Converts to carboxylic acid
Decarboxylation and crystallization Carbamide, 110–170°C Final product isolation

Research Findings and Optimization Notes

  • Using sodium hydride and DMF as solvent provides efficient enolate formation and alkylation with iodoethane-D5, achieving good yields and high deuterium incorporation.
  • Reaction concentration affects yield and reproducibility; lower concentrations (~0.5 M) improve stirring and product yield during alkylation.
  • Choice of solvent influences reaction efficiency; DMF is preferred over THF for alkylation steps due to better solubility and reaction rates.
  • Excess malonate reduces dialkylation byproducts, improving selectivity for monoalkylated product.
  • Hydrolysis and decarboxylation under controlled acidic conditions yield high purity this compound with minimal isotopic scrambling.
  • Multi-step protocols involving selective reduction and iodination enhance isotopic purity but add complexity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-D5-malonic acid undergoes several types of reactions, including:

    Acid-Base Reactions: Deprotonation to form enolates.

    Nucleophilic Substitution: Enolate nucleophiles react with alkyl halide electrophiles.

    Ester Hydrolysis: Conversion of esters to carboxylic acids.

    Decarboxylation: Loss of carbon dioxide to form enols

Common Reagents and Conditions

    Bases: Sodium ethoxide or methoxide for deprotonation.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Aqueous Acid: For ester hydrolysis.

    Heat: Required for decarboxylation

Major Products

The major products formed from these reactions include substituted acetic acids and enols .

Scientific Research Applications

Ethyl-D5-malonic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl-D5-malonic acid involves its participation in decarboxylation reactions. The compound undergoes deprotonation to form an enolate, which then participates in nucleophilic substitution reactions. The resulting product undergoes ester hydrolysis and decarboxylation to yield the final product .

Comparison with Similar Compounds

Structural and Isotopic Variants of Malonic Acid Derivatives

Ethylmalonic Acid (Non-Deuterated)

  • Molecular Formula : C5H8O4
  • Molecular Weight : 132.11 g/mol
  • CAS : 601-75-2
  • Properties : Melting point 109–114°C; associated with metabolic disorders .
  • Role: Target analyte in clinical diagnostics. Unlike EMA-D5, it lacks isotopic labels, complicating its direct quantification in complex matrices .

Methyl-D3-malonic Acid (MMA-D3)

  • Molecular Formula : C4D3H3O4
  • Molecular Weight : 121.10 g/mol
  • CAS : 42522-59-8
  • Role : Deuterated standard for methylmalonic acid quantification. The methyl group deuteration (vs. ethyl in EMA-D5) reduces molecular weight and alters retention times in LC-MS .

Malonic Acid-13C2 (MA-13C2)

  • Molecular Formula : 13C2C3H8O4
  • Molecular Weight : 134.08 g/mol
  • Role: Carbon-13 labeled variant used for tracing metabolic pathways.

Other Deuterated Organic Acids in Clinical LC-MS

β-Hydroxybutyric Acid-D4 (bHBA-D4)

  • Molecular Formula : C4D4H4O3
  • Role : Internal standard for ketone body analysis. While EMA-D5 focuses on ethylmalonic acid, bHBA-D4 is specific to ketosis monitoring .

5-Hydroxyindoleacetic Acid-D5

  • Role : Used in neurotransmitter metabolite studies. Unlike EMA-D5, it is applied in neurochemistry rather than metabolic acidosis research .

Commercial and Functional Comparison

Compound Molecular Formula CAS Molecular Weight (g/mol) Isotopic Label Primary Application Source
Ethyl-D5-malonic acid C5D5H3O4 66311-22-6 137.15 Ethyl-D5 LC-MS of ethylmalonic acid Medical Isotopes, TargetMol
Methyl-D3-malonic acid C4D3H3O4 42522-59-8 121.10 Methyl-D3 LC-MS of methylmalonic acid Cambridge Isotope Labs
Malonic acid-13C2 13C2C3H8O4 N/A 134.08 13C2 Metabolic flux analysis Cambridge Isotope Labs
Ethylmalonic acid C5H8O4 601-75-2 132.11 None Biomarker for SCAD deficiency Sigma-Aldrich, TFS

Key Research Findings

  • Superior Stability : EMA-D5’s ethyl group deuteration provides enhanced stability compared to methyl-labeled analogs like MMA-D3, which may degrade faster under acidic conditions .
  • Clinical Utility : In severe malaria studies, EMA-D5 enabled precise quantification of ethylmalonic acid, revealing its role in acidosis progression .

Biological Activity

Ethyl-D5-malonic acid is a deuterated derivative of ethylmalonic acid, where five hydrogen atoms are replaced by deuterium. This modification enhances its utility in biochemical research, particularly in studying metabolic pathways and enzyme mechanisms. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, effects on metabolic pathways, and relevant case studies.

Overview of this compound

This compound (CAS Number: 66311-22-6) is primarily used in research settings due to its isotopic properties, which allow for detailed studies of metabolic processes. It serves as a competitive inhibitor of succinate dehydrogenase (complex II) in the mitochondrial respiratory chain, impacting the citric acid cycle and energy production within cells .

Target Enzyme : this compound primarily inhibits succinate dehydrogenase, which catalyzes the conversion of succinate to fumarate in the citric acid cycle.

Mode of Action :

  • The compound binds to the active site of succinate dehydrogenase without undergoing any reaction, effectively blocking substrate access.
  • This inhibition leads to a reduction in ATP production due to disrupted electron transport chain activity .

Biochemical Pathways Affected

This compound plays a significant role in various metabolic pathways:

  • Fatty Acid Metabolism : It interacts with key enzymes such as malonyl-CoA decarboxylase and short-chain acyl-CoA dehydrogenase. Inhibition of these enzymes alters fatty acid synthesis and degradation processes.
  • Energy Production : By inhibiting succinate dehydrogenase, it affects the overall flux through the citric acid cycle, leading to decreased energy output from cellular respiration.

Cellular Effects

The compound's effects on cellular processes include:

  • Mitochondrial Dysfunction : Disruption of normal mitochondrial function can lead to altered cellular respiration and ATP production.
  • Cell Signaling and Gene Expression : Changes in metabolite levels can influence signaling pathways and gene expression related to metabolism and cell growth .

Case Study 1: Inhibition of Metabolic Enzymes

In laboratory studies, this compound was shown to inhibit malonyl-CoA decarboxylase significantly. This inhibition resulted in increased levels of malonyl-CoA, which further inhibited carnitine palmitoyltransferase I, a critical enzyme for fatty acid oxidation. The accumulation of malonyl-CoA was linked to altered energy metabolism and increased lipid accumulation in liver cells.

Case Study 2: Dose-Dependent Toxicity

Animal model studies demonstrated that at low doses, this compound inhibited specific metabolic pathways without significant toxicity. However, at higher doses, it induced mitochondrial dysfunction and oxidative stress, leading to cell death in various tissues such as liver and muscle. These effects were found to be dose-dependent, highlighting the importance of dosage in therapeutic applications .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Inhibition of Succinate DehydrogenaseDecreased ATP production
Modulation of Fatty Acid MetabolismAltered synthesis and degradation pathways
Impact on Mitochondrial FunctionDisrupted cellular respiration
Dose-Dependent ToxicityMitochondrial dysfunction at high concentrations

Q & A

Basic Questions

Q. What are the key chemical and isotopic properties of Ethyl-D5-malonic acid, and how do they influence its experimental utility?

this compound (C5D5H3O4, CAS 66311-22-6) is a deuterated analog of ethylmalonic acid, with five deuterium atoms replacing hydrogen in the ethyl group. Its molecular weight is 137.15 g/mol . The isotopic labeling enhances its use in metabolic tracing studies, particularly in NMR or mass spectrometry, where deuterium reduces signal interference from endogenous hydrogen isotopes. Researchers should verify isotopic purity (≥98 atom% D) via techniques like <sup>2</sup>H-NMR to ensure experimental reproducibility .

Q. How is this compound synthesized, and what purity standards are critical for research applications?

While synthesis protocols are often proprietary, academic studies typically emphasize rigorous characterization. For novel synthesis, researchers should report reaction yields, isotopic incorporation efficiency (e.g., via isotopic ratio mass spectrometry), and purification methods (e.g., recrystallization or HPLC). Known compounds require citation of established protocols . Purity must be confirmed using HPLC (>95%) and NMR to exclude non-deuterated contaminants, which can skew metabolic flux analyses .

Q. What are the primary research applications of this compound in metabolic studies?

It is used to investigate metabolic disorders like ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency (SCADD) by tracing deuterated metabolites in in vitro or animal models . For example, deuterium labeling allows precise tracking of malonic acid derivatives in mitochondrial β-oxidation pathways. Researchers should pair isotopic tracing with knockout models or enzyme inhibitors to validate metabolic bottlenecks .

Advanced Questions

Q. How can researchers design isotope-tracing experiments using this compound to resolve conflicting data on metabolic flux?

Contradictory flux measurements often arise from isotopic dilution or compartmentalization. To mitigate this:

  • Experimental Design : Use pulse-chase protocols with timed sampling to capture dynamic flux.
  • Controls : Include non-deuterated controls and account for natural isotope abundance in mass spec data.
  • Modeling : Integrate kinetic models (e.g., isotopomer spectral analysis) to distinguish enzyme-limited vs. substrate-limited steps .
  • Validation : Cross-validate with genetic knockdowns (e.g., siRNA for malonyl-CoA decarboxylase) to confirm pathway specificity .

Q. What methodological strategies ensure reproducibility in studies involving this compound under varying experimental conditions?

  • Standardization : Document buffer composition (pH, ion concentration) and cell culture conditions, as ethylmalonic acid solubility and stability vary with pH .
  • Data Reporting : Follow guidelines for analytical chemistry (e.g., MIAME for omics data) . For animal studies, report dosing regimens and ethical approvals per institutional standards .
  • Replication : Use triplicate technical replicates and biological replicates from independent experiments. Disclose batch-to-batch variability in isotopic purity .

Q. How should researchers address discrepancies in metabolite quantification when using this compound across different analytical platforms?

Discrepancies may arise from instrument sensitivity (e.g., LC-MS vs. GC-MS) or matrix effects. Solutions include:

  • Calibration Curves : Use deuterated internal standards (e.g., D3-succinate) to normalize inter-run variability.
  • Cross-Platform Validation : Compare data from complementary methods (e.g., NMR for absolute quantification, MS for sensitivity).
  • Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess agreement between platforms .

Q. Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing time-resolved isotopic labeling data from this compound experiments?

  • Time-Series Analysis : Use mixed-effects models to account for intra-sample correlations.
  • Pathway Enrichment : Tools like MetaboAnalyst can map deuterated metabolites to KEGG pathways, but manual curation is critical to avoid false positives .
  • Error Propagation : Report confidence intervals for flux rates using Monte Carlo simulations .

Q. How should researchers document experimental protocols involving this compound to meet journal standards?

  • Experimental Section : Detail synthesis, characterization, and isotopic purity assays. For animal studies, include ethical approval IDs and housing conditions .
  • Supplementary Data : Provide raw isotopic ratios, NMR spectra, and mass spec parameters in machine-readable formats (e.g., .mzML) .
  • Ethics : Address data handling practices (anonymization, storage) and conflicts of interest .

Q. Conflict Resolution and Peer Review

Q. How can researchers reconcile contradictory findings in studies using this compound?

  • Methodological Audit : Compare cell lines, dosing, and analytical thresholds across studies. For example, SCADD models vary in genetic background (e.g., ACADS mutations), affecting metabolite accumulation .
  • Meta-Analysis : Aggregate data using PRISMA guidelines, weighting studies by sample size and methodological rigor .
  • Expert Consultation : Engage biostatisticians or isotopic tracing specialists to re-analyze raw data .

Q. What peer-review criteria are critical for evaluating studies using deuterated compounds like this compound?

Reviewers should assess:

  • Isotopic Integrity : Evidence of purity checks and contamination controls.
  • Data Transparency : Availability of raw spectra/flux datasets.
  • Ethical Compliance : Adherence to animal welfare or human subject protocols .
  • Interpretation : Avoid overgeneralizing findings beyond the model system (e.g., in vitro to in vivo extrapolation) .

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXDFUAPNAMPJ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl-D5-malonic acid
Ethyl-D5-malonic acid
Ethyl-D5-malonic acid
Ethyl-D5-malonic acid
Ethyl-D5-malonic acid
Ethyl-D5-malonic acid

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